molecular formula C14H21NO3 B12739008 N-Caproyl dopamine CAS No. 930050-18-3

N-Caproyl dopamine

Katalognummer: B12739008
CAS-Nummer: 930050-18-3
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: ODJNGBZDRBDOLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Caproyl dopamine, also known as N-caproyl-L-prolyl-L-tyrosine methyl ester, is a compound that has garnered significant interest in the scientific community due to its potential neuroleptic and neuroprotective properties. This compound is a derivative of dopamine, a well-known neurotransmitter involved in various physiological processes, including motor control, motivation, and reward.

Vorbereitungsmethoden

The synthesis of N-caproyl dopamine involves a multi-step process. One of the scalable synthetic methods includes the following steps :

    Preparation of Caproic Acid Chloride: Caproic acid is reacted with thionyl chloride to form caproic acid chloride.

    Schotten–Baumann Acylation: L-proline is acylated with the prepared caproic acid chloride.

    Esterification of L-Tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.

    Condensation Reaction: The final step involves the condensation of the carboxylate group of the acylated L-proline with the amine group of the esterified L-tyrosine using isobutylchloroformate in dimethylformamide (DMF).

Analyse Chemischer Reaktionen

N-caproyl dopamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are reactive intermediates.

    Reduction: The compound can be reduced to form catechols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

    Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used. The reactions typically occur under mild to moderate conditions.

    Major Products: The major products formed include quinones, catechols, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-caproyl dopamine involves its interaction with the dopaminergic system. It increases the levels of dopamine and its metabolites, such as homovanillic acid and dioxyphenylalanine, in the brain. This stimulation of dopamine turnover is similar to the effects of atypical neuroleptics and neurotensin . The compound targets dopamine receptors and modulates various signaling pathways involved in neuroprotection and neuroleptic activity .

Vergleich Mit ähnlichen Verbindungen

N-caproyl dopamine is unique compared to other dopamine derivatives due to its specific structure and pharmacological properties. Similar compounds include:

This compound stands out due to its enhanced stability and specific neuroleptic effects, making it a promising candidate for further research and development.

Eigenschaften

CAS-Nummer

930050-18-3

Molekularformel

C14H21NO3

Molekulargewicht

251.32 g/mol

IUPAC-Name

N-[2-(3,4-dihydroxyphenyl)ethyl]hexanamide

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-14(18)15-9-8-11-6-7-12(16)13(17)10-11/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18)

InChI-Schlüssel

ODJNGBZDRBDOLJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.